4-Amino-8-methylquinazoline
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Overview
Description
4-Amino-8-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 4-position and a methyl group at the 8-position of the quinazoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-methylquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminoaryl ketones with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinazolines, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Amino-8-methylquinazoline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
4-Aminoquinazoline: Lacks the methyl group at the 8-position, which may affect its biological activity.
8-Methylquinazoline: Lacks the amino group at the 4-position, resulting in different chemical reactivity and biological properties.
4,8-Dimethylquinazoline: Contains an additional methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: 4-Amino-8-methylquinazoline is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-methylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-7-8(6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQNMYMOWOUVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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